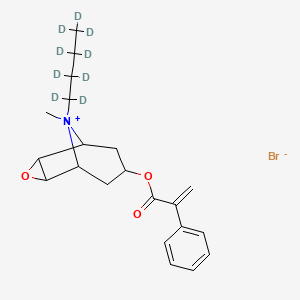
Carbonic anhydrase inhibitor 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitor 10 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are crucial in catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibitors of carbonic anhydrase have significant therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of edema .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 10 typically involves the preparation of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base, at low temperatures (0-5°C) followed by room temperature conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic anhydrase inhibitor 10 primarily undergoes substitution reactions. The sulfonamide group can be modified through nucleophilic substitution reactions to introduce various functional groups that enhance its inhibitory activity .
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, amines, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide under controlled temperatures .
Major Products Formed
The major products formed from these reactions are various substituted benzenesulfonamide derivatives, which are evaluated for their inhibitory activity against different isoforms of carbonic anhydrase .
Aplicaciones Científicas De Investigación
Carbonic anhydrase inhibitor 10 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and the role of carbonic anhydrase in various biochemical pathways.
Medicine: Investigated for its potential in treating diseases such as glaucoma, epilepsy, and certain cancers.
Industry: Used in the development of new pharmaceuticals and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of carbonic anhydrase inhibitor 10 involves binding to the active site of the carbonic anhydrase enzyme, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the balance of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion . The molecular targets include the zinc ion at the active site of the enzyme, which is essential for its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include acetazolamide, methazolamide, and dichlorphenamide . These compounds also inhibit carbonic anhydrase but differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
Carbonic anhydrase inhibitor 10 is unique due to its specific structural modifications that enhance its selectivity for certain isoforms of carbonic anhydrase. This selectivity makes it a valuable tool in both research and therapeutic applications, as it can target specific tissues or disease states more effectively than other inhibitors .
Propiedades
Fórmula molecular |
C14H17N5O3S |
|---|---|
Peso molecular |
335.38 g/mol |
Nombre IUPAC |
1-(4-sulfamoylphenyl)-3-(3,5,6-trimethylpyrazin-2-yl)urea |
InChI |
InChI=1S/C14H17N5O3S/c1-8-9(2)17-13(10(3)16-8)19-14(20)18-11-4-6-12(7-5-11)23(15,21)22/h4-7H,1-3H3,(H2,15,21,22)(H2,17,18,19,20) |
Clave InChI |
NWSCVKNBKGDGOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


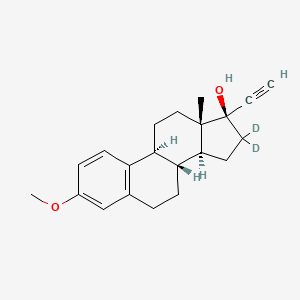
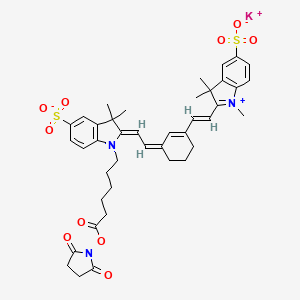
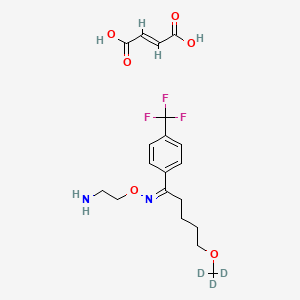
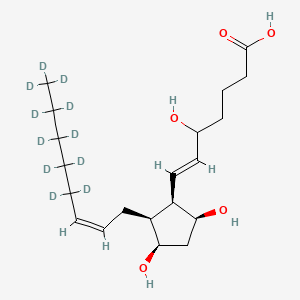
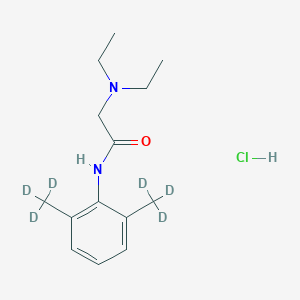
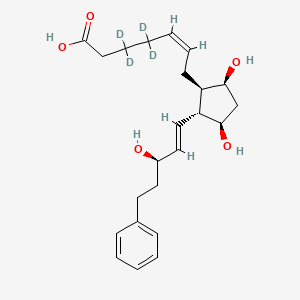
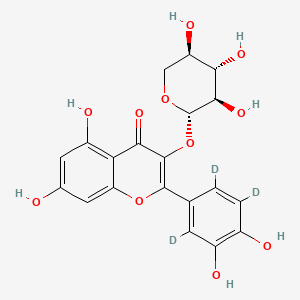

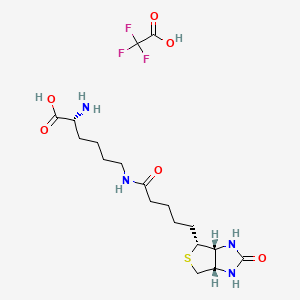

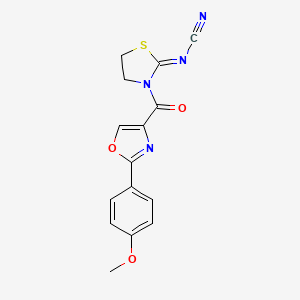
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
